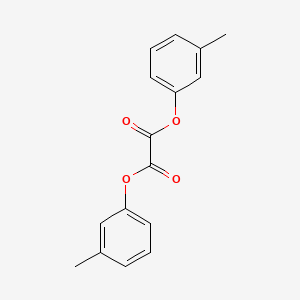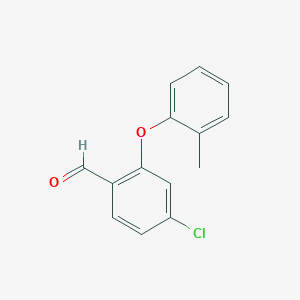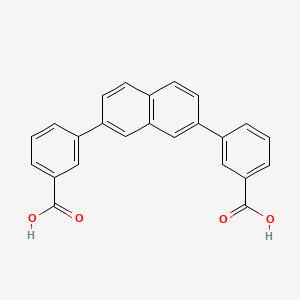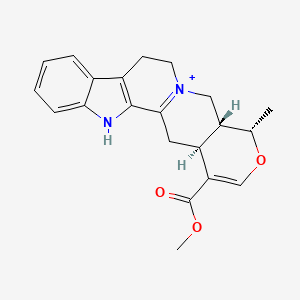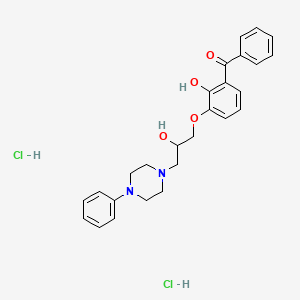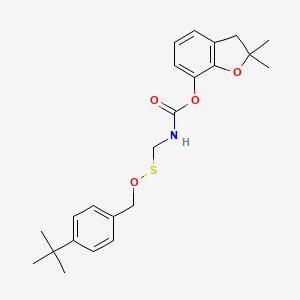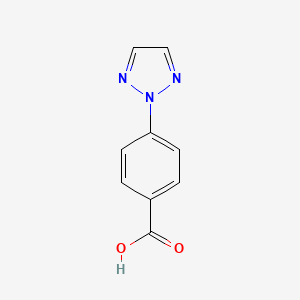
4-(2H-1,2,3-triazol-2-yl)Benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,2,3-triazol-2-yl)Benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1,2,3-triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-triazol-2-yl)Benzoic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a highly efficient and selective method for producing 1,2,3-triazole derivatives .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of copper(I) catalysts supported on solid matrices can also facilitate the separation and recycling of the catalyst, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(2H-1,2,3-triazol-2-yl)Benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2H-1,2,3-triazol-2-yl)Benzoic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo “click” reactions makes it a valuable tool for constructing diverse molecular architectures .
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and as a ligand for metal complexes used in bioimaging .
Medicine
Medicinally, this compound derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. These derivatives can interact with various biological targets, making them potential candidates for drug development .
Industry
In industry, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in materials science and nanotechnology .
Mecanismo De Acción
The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)Benzoic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking its activity. The triazole ring can also coordinate with metal ions, forming stable complexes that can be used in catalysis or bioimaging .
Comparación Con Compuestos Similares
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)Benzoic acid: This compound features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
4-(1H-1,2,3-triazol-1-yl)Benzamide: This compound has an amide group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 4-(2H-1,2,3-triazol-2-yl)Benzoic acid lies in its structural versatility and reactivity. The presence of both the triazole ring and the benzoic acid moiety allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H7N3O2 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
4-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H,(H,13,14) |
Clave InChI |
KRRWMVZQMVHANB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)N2N=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


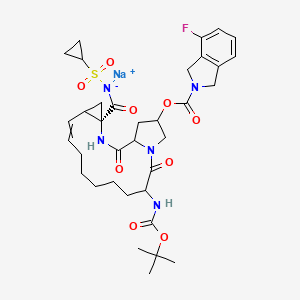

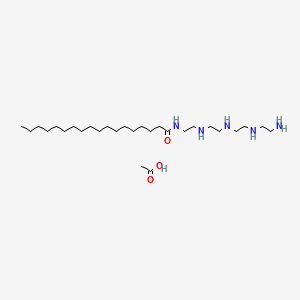
![Tert-butyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13778564.png)

![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
